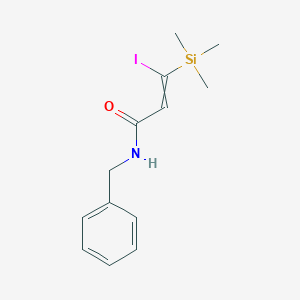
N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide: is an organic compound with the molecular formula C13H18NOSiI. It is characterized by the presence of an iodine atom, a trimethylsilyl group, and a benzyl group attached to a prop-2-enamide backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine, trimethylsilylacetylene, and iodine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Reaction Steps: The benzylamine is first reacted with trimethylsilylacetylene in the presence of a base to form the corresponding enamine. This intermediate is then iodinated using iodine or an iodine source to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of deiodinated products.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential biological activities. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide involves its ability to undergo various chemical transformations. The iodine atom and trimethylsilyl group play crucial roles in its reactivity. The compound can interact with molecular targets through substitution and coupling reactions, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
N-Benzyl-3-bromo-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a bromine atom instead of iodine.
N-Benzyl-3-chloro-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a chlorine atom instead of iodine.
N-Benzyl-3-fluoro-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions.
Propriétés
Numéro CAS |
601521-89-5 |
|---|---|
Formule moléculaire |
C13H18INOSi |
Poids moléculaire |
359.28 g/mol |
Nom IUPAC |
N-benzyl-3-iodo-3-trimethylsilylprop-2-enamide |
InChI |
InChI=1S/C13H18INOSi/c1-17(2,3)12(14)9-13(16)15-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,15,16) |
Clé InChI |
FAFWOHHQWXVLAM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=CC(=O)NCC1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


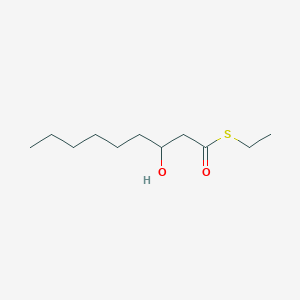
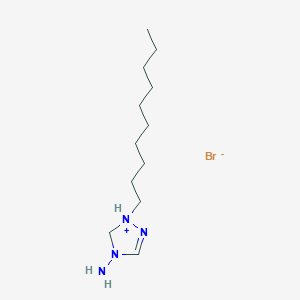
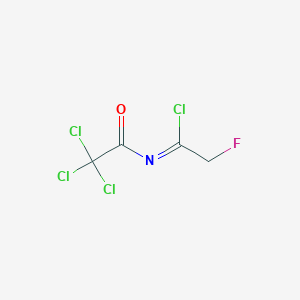


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
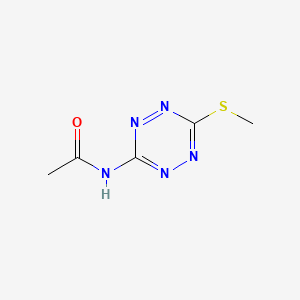


![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)

![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
![2-Methyl-5,5-bis[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol](/img/structure/B12573144.png)
